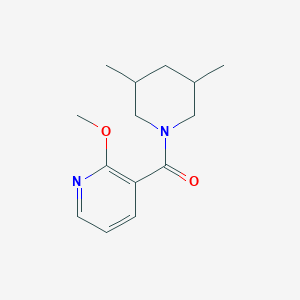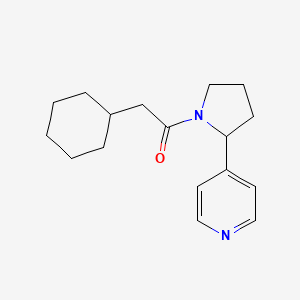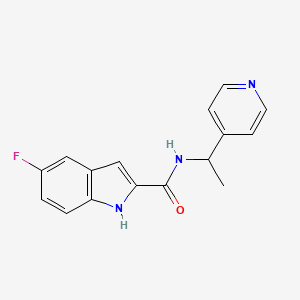
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and neuroscience. CPP belongs to the class of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated as a potential drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory. In pharmacology, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been used to investigate the mechanism of action of various drugs that target the NMDA receptor.
Wirkmechanismus
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone blocks the influx of calcium ions, which is necessary for the activation of downstream signaling pathways. This results in a decrease in synaptic transmission and a reduction in the excitability of neurons.
Biochemical and physiological effects:
The biochemical and physiological effects of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone depend on the dose, duration, and route of administration. In general, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to induce a range of effects, including sedation, analgesia, and anticonvulsant activity. Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. Additionally, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its well-established mechanism of action and pharmacology. This makes it a reliable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is its potential toxicity and side effects, which can vary depending on the dose and route of administration. Additionally, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's effects can be influenced by various factors, such as age, sex, and genetic background, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One of the areas of interest is the development of more selective and potent NMDA receptor antagonists that can overcome the limitations of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as depression, anxiety, and addiction. Additionally, the development of new methods for the delivery of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and other NMDA receptor antagonists could lead to the development of novel therapeutic strategies for the treatment of these disorders.
Synthesemethoden
The synthesis of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-pyridin-4-ylpyrrolidine with cyclopentanone to form the corresponding pyrrolidinyl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The synthesis of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-4-1-2-5-13)17-11-3-6-14(17)12-7-9-16-10-8-12/h7-10,13-14H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCVYOSNXDENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)




![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
